molecular formula C16H22N6O B2457544 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea CAS No. 921150-99-4

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

Cat. No. B2457544
CAS RN: 921150-99-4
M. Wt: 314.393
InChI Key: VCUYMNRUZHXYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, also known as CCTU, is a chemical compound that has been studied for its potential therapeutic applications.

Scientific Research Applications

Formation of Oligomeric and Macrocyclic Ureas

One area of research involving urea compounds includes the formation of oligomeric and macrocyclic ureas. A study by Gube et al. (2012) focused on the conversion of urea derivatives with N,N'-carbonyldiimidazole at high temperatures, yielding cyclic trimers and tetramers. This demonstrates the potential of urea compounds in forming complex cyclic structures, which can be valuable in various chemical syntheses and applications (Gube et al., 2012).

Crystal Structure Analysis

The crystal structure analysis of compounds like azimsulfuron, a urea-based herbicide, reveals insights into the structural attributes of urea compounds. The study by Jeon et al. (2015) on azimsulfuron's crystal structure highlights the importance of understanding the molecular geometry and interactions in urea derivatives, which can be applied to similar compounds for diverse applications (Jeon et al., 2015).

Synthesis of Glycolurils and Analogues

Glycolurils, which are analogues to urea derivatives, have found applications across multiple fields, including pharmaceuticals and supramolecular chemistry. Kravchenko et al. (2018) reviewed various methods for synthesizing glycolurils and their analogues, indicating the versatility and significance of urea derivatives in chemical synthesis and application (Kravchenko et al., 2018).

Electrodeposition Studies

Urea compounds play a role in electrochemical applications as well. Liu et al. (2017) investigated the electrodeposition of lead from lead oxide using urea-based solutions. This research demonstrates the potential use of urea derivatives in electrochemical processes and materials science (Liu et al., 2017).

Rheology and Morphology of Hydrogels

Urea derivatives can also influence the physical properties of hydrogels. Lloyd and Steed (2011) explored how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels with varying rheology and morphology, indicating the role of urea compounds in material science, particularly in the development of hydrogels with specific properties (Lloyd & Steed, 2011).

Osmolyte Interactions in Organisms

Urea derivatives are also studied in the context of biological systems. Lin and Timasheff (1994) investigated the use of urea-methylamine mixtures as osmolytes in marine organisms, showing the biological relevance of urea derivatives in physiological processes (Lin & Timasheff, 1994).

properties

IUPAC Name

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-12-7-9-13(10-8-12)18-16(23)17-11-15-19-20-21-22(15)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUYMNRUZHXYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.